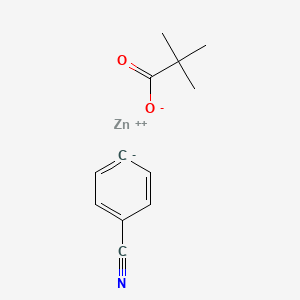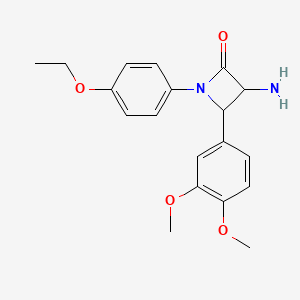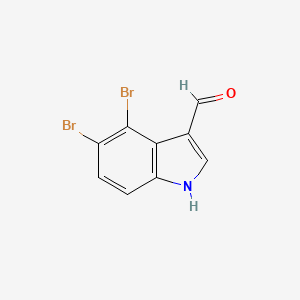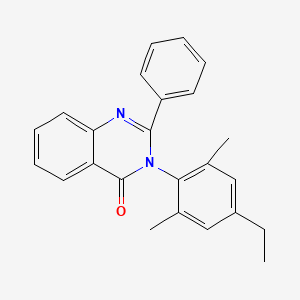
zinc;benzonitrile;2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;benzonitrile;2,2-dimethylpropanoate: is an organometallic compound with the molecular formula C12H13NO2Zn. It is also known as (4-Cyanophenyl)zinc pivalate solution. This compound is a zinc salt of pivalic acid with a 4-cyanophenyl group attached to the zinc atom. It was first synthesized by researchers at the University of Illinois in 1993 and has since been extensively studied for its various properties and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing zinc;benzonitrile;2,2-dimethylpropanoate involves the reaction of pivalic acid with zinc powder to form zinc pivalate. The cyanophenyl group is then attached to the zinc ion using various synthetic methodologies.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal salt catalysts and organic solvents such as ethanol, methanol, and tetrahydrofuran. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Zinc;benzonitrile;2,2-dimethylpropanoate undergoes various chemical reactions, including nucleophilic substitution and addition reactions. The zinc ion in the compound has a strong affinity for carbon and nitrogen atoms, making it useful in various chemical reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include benzaldehyde, hydroxylamine hydrochloride, and ionic liquids. The reaction conditions often involve mild temperatures and the use of organic solvents .
Major Products: The major products formed from reactions involving this compound include N-substituted benzamides and diphenylmethanimine .
科学的研究の応用
Chemistry: In chemistry, zinc;benzonitrile;2,2-dimethylpropanoate is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of complex organic molecules and coordination complexes with transition metals .
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders .
Industry: In industry, this compound is used in the production of advanced coatings, pesticides, and dyes. It is also used as a precursor in the synthesis of other important chemical compounds .
作用機序
The mechanism of action of zinc;benzonitrile;2,2-dimethylpropanoate involves the interaction of the zinc ion with various molecular targets. The zinc ion has three primary biological roles: catalytic, structural, and regulatory. It plays a crucial role in protein synthesis, cell division, and the production of reactive oxygen species .
類似化合物との比較
- Benzonitrile
- Zinc pivalate
- 2,2-Dimethylpropanoic acid
Comparison: Zinc;benzonitrile;2,2-dimethylpropanoate is unique due to the presence of both the zinc and cyanophenyl groups. The zinc ion’s strong affinity for carbon and nitrogen atoms makes it particularly useful in various chemical reactions. Additionally, the cyanophenyl group contributes to its chemical reactivity, making it distinct from other similar compounds .
特性
分子式 |
C12H13NO2Zn |
|---|---|
分子量 |
268.6 g/mol |
IUPAC名 |
zinc;benzonitrile;2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H4N.C5H10O2.Zn/c8-6-7-4-2-1-3-5-7;1-5(2,3)4(6)7;/h2-5H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChIキー |
UEWSETUGBRQTNI-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C(=O)[O-].C1=CC(=CC=[C-]1)C#N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
![5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)


![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)

![1-butan-2-yl-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B14789106.png)
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)


![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)

![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
